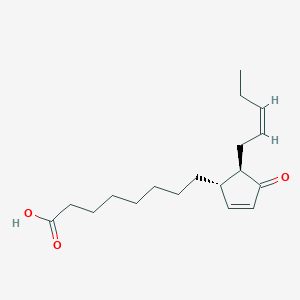

(9S,13R)-12-Oxophytodiensäure

Übersicht

Beschreibung

9s,13r-12-Oxophytodienoic Acid is a prostanoid.

Wissenschaftliche Forschungsanwendungen

Pflanzenwachstum und Abwehrreaktionen

12-Oxo-Phytodiensäure (OPDA) ist ein primärer Vorläufer von (-)-Jasmonsäure (JA), die autonome Signalwege auslöst, die einen einzigartigen Satz von Jasmonat-responsiven Genen regulieren. Diese Gene aktivieren und optimieren Abwehrreaktionen sowie Wachstumsprozesse in Pflanzen . Die physio-molekularen Aktivitäten der OPDA-Signalgebung in Pflanzen verbinden die Regulations-Schleife von Photosynthese, zellulärer Redox-Homöostase und transkriptionellen Regulationsnetzwerken .

Entzündungshemmende Anwendungen

(9S,13R)-12-Oxo-Phytodiensäure (AA-24), die aus Artemisia anomala extrahiert wurde, wurde als entzündungshemmender Kandidat untersucht. Es reduziert induzierbare Stickstoffmonoxid-Synthase (iNOS), Stickstoffmonoxid (NO), mPGES-1 und PGE2, ohne COX-1/2, Thromboxan A2 (TXA2) und Prostaglandin I2 (PGI2) zu beeinflussen .

Modulation der Makrophagen-Polarisierung

AA-24 unterdrückt die Differenzierung von M0-Makrophagen zum M1-Phänotyp, verstärkt sie aber zum M2-Phänotyp . Es blockiert die Aktivierung des NF-κB-Signalwegs und erhöht die Aktivierung von Nrf2 und Hämoxygenase-1 (HO-1) .

Hemmung von mPGES-1

AA-24 hemmt selektiv mPGES-1 und reduziert entzündungsbedingte Pfotenödeme bei Carrageenan-induzierten Mäusen .

Oxylipin-Signalgebung

Oxylipine, die oxygenierten Derivate von Fettsäuren (FAs), sind wichtige Signalmoleküle in verschiedenen physiologischen Prozessen im Leben, einschließlich Pflanzen und Tieren . In Pflanzen sind Oxylipine an einer Ebene der Abwehr und ontogenetischen Wege beteiligt<a aria-label="1: Oxylipine, die oxygenierten Derivate von Fettsäuren (FAs), sind wichtige Signalmoleküle in verschiedenen physiologischen Prozessen im Leben, einschließlich Pflanzen und Tieren1" data-citationid="10d8b9bc-468

Wirkmechanismus

Target of Action

The primary targets of 9s,13r-12-Oxophytodienoic Acid are microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. mPGES-1 is involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and fever . iNOS is responsible for the production of nitric oxide (NO), a free radical involved in various physiological processes including vasodilation, neurotransmission, and immune response .

Mode of Action

9s,13r-12-Oxophytodienoic Acid interacts with its targets by inhibiting the activity of mPGES-1 and decreasing the production of iNOS, NO, mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) . This results in a reduction of inflammation and fever .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 pathways . It suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype, blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . These pathways are involved in the regulation of immune response and oxidative stress .

Pharmacokinetics

The compound’s ability to inhibit mpges-1 and modulate macrophage polarization suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of inflammation. It selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice . This suggests that it could be a promising candidate for developing anti-inflammatory drugs .

Action Environment

As the compound is extracted from artemisia anomala , its efficacy and stability might be influenced by factors such as the quality of the plant material, extraction methods, and storage conditions.

Biochemische Analyse

Biochemical Properties

9s,13r-12-Oxophytodienoic Acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including microsomal prostaglandin E2 synthase-1 (mPGES-1), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1) . The compound inhibits mPGES-1 and decreases iNOS, nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) .

Cellular Effects

9s,13r-12-Oxophytodienoic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating macrophage polarization via the NF-κB and Nrf2/HO-1 pathways . Specifically, it suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype .

Molecular Mechanism

The molecular mechanism of 9s,13r-12-Oxophytodienoic Acid involves its binding interactions with biomolecules and changes in gene expression. It blocks the activation of the NF-κB pathway and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . This results in the modulation of macrophage polarization and attenuation of inflammation .

Temporal Effects in Laboratory Settings

It has been shown to reduce inflamed paw edema in carrageenan-induced mice , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 9s,13r-12-Oxophytodienoic Acid vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, the compound has been shown to reduce inflamed paw edema in carrageenan-induced mice .

Metabolic Pathways

9s,13r-12-Oxophytodienoic Acid is involved in the prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) metabolic pathway . It suppresses PGE2 through inhibiting the terminal synthase mPGES-1 .

Eigenschaften

IUPAC Name |

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-TTXFDSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

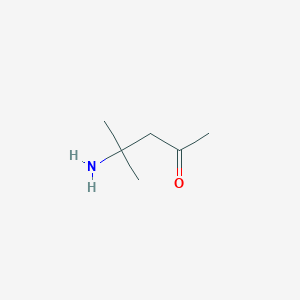

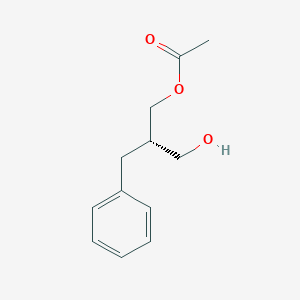

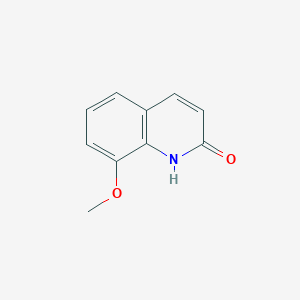

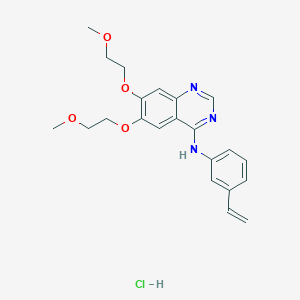

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

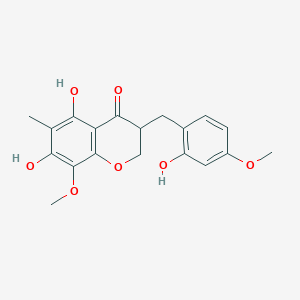

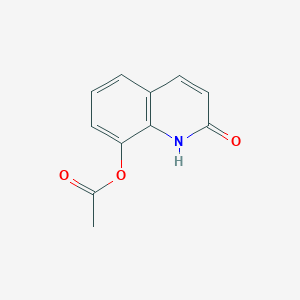

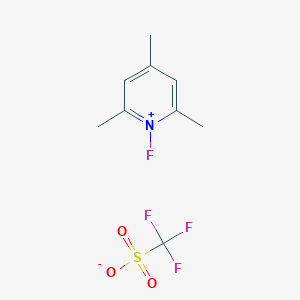

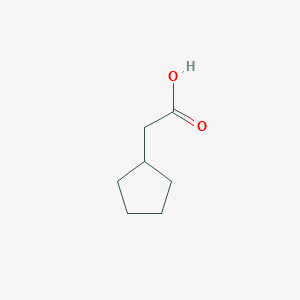

Feasible Synthetic Routes

Q1: What is the connection between 9S,13R-12-Oxophytodienoic Acid and cancer research?

A1: Recent research has explored the anti-cancer properties of various plant extracts, including those from the Sternbergia genus. A study published in 2022 [] investigated the ethanolic extract of Sternbergia clusiana bulbs (SbBEE) and its effects on the MCF-7 breast cancer cell line. Interestingly, 9S,13R-12-Oxophytodienoic acid (9S,13R-12-OPDA) was identified as one of the compounds present in SbBEE through liquid chromatography coupled with mass spectrometry. While the study demonstrated SbBEE's overall pro-apoptotic activity on MCF-7 cells, further research is needed to delineate the specific role and mechanism of action of 9S,13R-12-OPDA in this context.

Q2: Does the research provide information on how 9S,13R-12-Oxophytodienoic Acid itself interacts with cancer cells?

A2: The research primarily focuses on the effects of the complete SbBEE extract []. While 9S,13R-12-OPDA is identified as a constituent of this extract, the study doesn't isolate its specific effects on MCF-7 cells. Therefore, further research is necessary to determine the precise mechanisms through which 9S,13R-12-OPDA might interact with cancer cells and contribute to the observed anti-cancer activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)